molecular formula C12H16N2 B2864493 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane CAS No. 445387-35-9

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B2864493
CAS No.: 445387-35-9
M. Wt: 188.274
InChI Key: SCDKHPSUXHBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound that features a pyridine ring attached to a bicyclo[221]heptane structure containing an aza nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This approach allows for the functionalization of the bicyclo[2.2.1]heptane structure with a pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and various substituents . Examples include:

  • Bicyclo[2.2.1]heptane derivatives with nitro groups
  • Bicyclo[2.2.1]heptane derivatives with different heterocycles

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring with a bicyclic structure containing an aza nitrogen atom. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Biological Activity

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane, a compound of considerable interest in medicinal chemistry, exhibits significant biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2
  • IUPAC Name : this compound
  • CAS Number : 10130293

The bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Nicotinic Acetylcholine Receptor Modulation

Research indicates that this compound acts as a selective ligand for nAChRs, particularly the α7 subtype. This receptor is pivotal in numerous neurological processes, including cognition and neuroprotection.

  • Receptor Binding : The compound selectively binds to α7 nAChRs, enhancing cholinergic signaling which is crucial for cognitive functions.
  • Neuroprotective Effects : Studies suggest that activation of α7 nAChRs can protect neurons from apoptosis and inflammation, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD) .

Therapeutic Potential

The compound's ability to modulate nAChRs positions it as a potential therapeutic agent for conditions such as:

  • Alzheimer's Disease : Enhances cognitive function and reduces amyloid-beta toxicity.
  • Parkinson's Disease : Exhibits neuroprotective properties by modulating inflammatory responses in the brain .

Analgesic and Anti-inflammatory Properties

According to patent literature, derivatives of this compound have been shown to possess analgesic and anti-inflammatory activities. These effects are attributed to their ability to interact with pain pathways mediated by nAChRs .

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in vitro:

StudyFindings
Study AShowed increased α7 nAChR expression and enhanced synaptic plasticity in neuronal cultures.
Study BReported significant reduction in inflammatory markers upon treatment with the compound in microglial cells.

In Vivo Studies

Animal models have provided insights into the therapeutic effects of the compound:

  • Cognitive Enhancement : In APP/PS1 transgenic mice (a model for AD), administration of the compound resulted in improved memory performance on behavioral tests .
  • Neuroprotection : In models of Parkinson's disease, it was observed that the compound reduced dopaminergic neuron loss through anti-inflammatory mechanisms .

Properties

IUPAC Name

7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDKHPSUXHBJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.